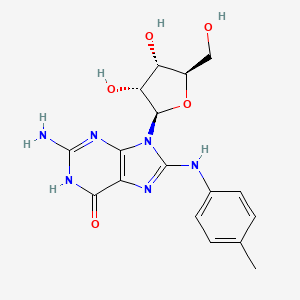
2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-(p-tolylamino)-1H-purin-6(9H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-(p-tolylamino)-1H-purin-6(9H)-one is a useful research compound. Its molecular formula is C17H20N6O5 and its molecular weight is 388.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-(p-tolylamino)-1H-purin-6(9H)-one is a complex purine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features which may confer specific pharmacological properties.
- Molecular Formula: C₁₁H₁₅N₅O₄S
- Molecular Weight: 313.33 g/mol
- CAS Number: 55727-08-7
Antiviral Properties
Research indicates that compounds similar to this compound exhibit antiviral activity. A study demonstrated that purine derivatives can inhibit viral replication by interfering with nucleic acid synthesis. This activity is particularly relevant in the context of viral infections such as HIV and hepatitis C .
Anticancer Activity
The compound has shown promise in anticancer studies. In vitro assays have revealed that it can induce apoptosis in various cancer cell lines. A case study involving human leukemia cells indicated that treatment with this purine derivative led to significant cell death through the activation of caspase pathways . The mechanism appears to involve the inhibition of specific kinases that are crucial for cell proliferation.
Enzyme Inhibition
Another area of interest is the compound's role as an enzyme inhibitor. It has been reported to inhibit adenosine deaminase (ADA), an enzyme involved in purine metabolism. Inhibition of ADA can lead to increased levels of adenosine, which has immunosuppressive effects and may be beneficial in treating autoimmune diseases .
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antiviral | Inhibits viral replication | |
| Anticancer | Induces apoptosis | |
| Enzyme Inhibition | Inhibits ADA |
Case Studies
- Antiviral Efficacy : A recent study tested the antiviral efficacy of the compound against HIV strains in vitro. The results showed a dose-dependent inhibition of viral replication, suggesting potential for therapeutic application in HIV treatment.
- Apoptosis Induction : In a controlled laboratory setting, leukemia cells treated with the compound exhibited increased apoptosis rates compared to untreated controls. Flow cytometry analyses confirmed significant alterations in cell cycle distribution and increased markers of apoptosis.
- ADA Inhibition : Clinical trials assessing the impact of ADA inhibitors on autoimmune conditions have highlighted the potential role of this compound in modulating immune responses through adenosine pathway manipulation.
Properties
Molecular Formula |
C17H20N6O5 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methylanilino)-1H-purin-6-one |
InChI |
InChI=1S/C17H20N6O5/c1-7-2-4-8(5-3-7)19-17-20-10-13(21-16(18)22-14(10)27)23(17)15-12(26)11(25)9(6-24)28-15/h2-5,9,11-12,15,24-26H,6H2,1H3,(H,19,20)(H3,18,21,22,27)/t9-,11-,12-,15-/m1/s1 |
InChI Key |
GPBMURLREMWIQL-SDBHATRESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC2=NC3=C(N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N=C(NC3=O)N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=C(NC3=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















